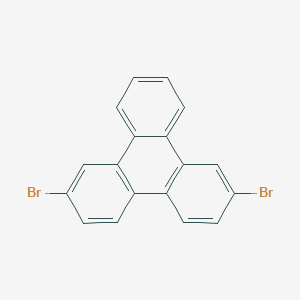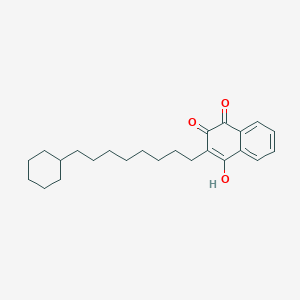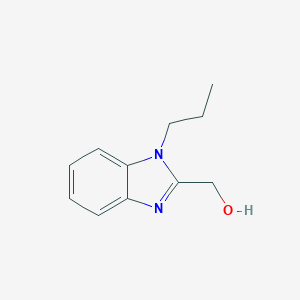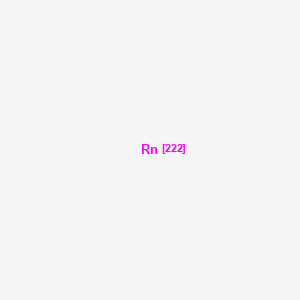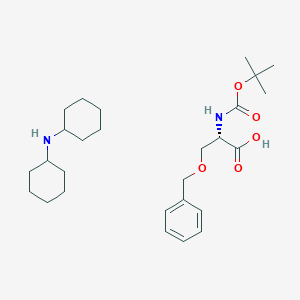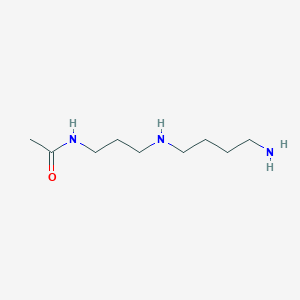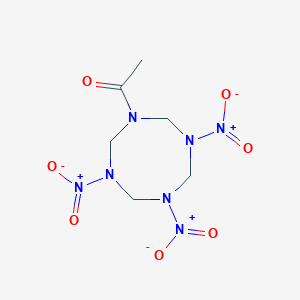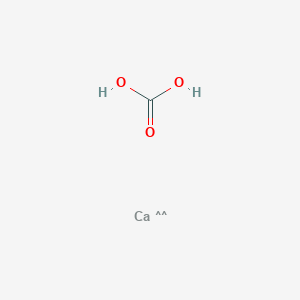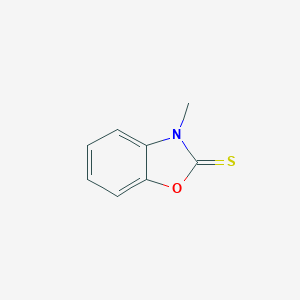
Zirconium pyrophosphate
Descripción general
Descripción
Zirconium pyrophosphate is a compound belonging to a group of isostructural compounds known as Type X+4 P2O7. It exhibits a cubic structure, with zirconium octahedrally and phosphorus tetrahedrally coordinated with oxygen. This structure can be compared to NaCl, with zirconium ions and P2O7 groups at sodium and chlorine sites, respectively (Sclar, Carrison, & Schwartz, 1964).
Synthesis Analysis
Zirconium pyrophosphate has been synthesized from zirconyl chloride and phosphoric acid, with various techniques characterizing its formation. This synthesis approach is crucial for understanding its structure and properties (Srilakshmi et al., 2006).
Molecular Structure Analysis
The molecular structure of zirconium pyrophosphate includes zirconium atoms linked by phosphate bridges, forming a layered structure with zeolitic type cavities within the crystal. This structure influences its ion exchange behavior and other chemical properties (Clearfield & Smith, 1968).
Chemical Reactions and Properties
Heterovalent substitution in zirconium pyrophosphate, such as Zr4+-Cu2+, has been studied, showing the formation of new solid solutions and characterizing these as inorganic pigments. This highlights its chemical reactivity and potential applications in various fields (Gorodylova et al., 2015).
Physical Properties Analysis
The compound's layered structure, revealed through X-ray diffraction and other analytical techniques, contributes to its interesting photoluminescence properties. These physical properties are essential for potential applications in various technological fields (Du et al., 2007).
Chemical Properties Analysis
Zirconium pyrophosphate's chemical properties, such as high ion-exchange capability, thermal stability, and biocompatibility, make it a promising candidate for diverse applications. These properties, alongside its simple synthesization and functionalization, highlight its versatility (Xiao & Liu, 2018).
Aplicaciones Científicas De Investigación
Polymorphs and Structure : Zirconium pyrophosphate is part of a group of isostructural compounds and exhibits a cubic structure with octahedrally coordinated zirconium and tetrahedrally coordinated phosphorus. This structure is comparable to that of NaCl (Sclar, Carrison, & Schwartz, 1964).
Environmental Impact : In agriculture, the phytoavailability of zirconium, including its pyrophosphate form, has been studied for its potential environmental contamination risks. It exhibits strong retention on soil constituents and is mainly accumulated in the roots of plants like tomato and pea (Ferrand, Dumat, Leclerc-cessac, & Benedetti, 2006).
Electrical Conductivity : Mesoporous zirconium phosphate pyrophosphate demonstrates proton conductivity, which varies with temperature and relative humidity, making it a potential material for applications in areas like fuel cells (Alberti, Casciola, Cavalaglio, & Vivani, 1999).
Catalytic Applications : Zirconium pyrophosphate-supported catalysts show promising applications in chemical reactions such as the ammoxidation of 2-methyl pyrazine, indicating its effectiveness in industrial chemical processes (Srilakshmi, Ramesh, Nagaraju, Lingaiah, & Sai Prasad, 2006).
Adsorption and Sequestration : Nanostructured pyrophosphates of zirconium have been developed for adsorption and sequestration applications, especially for hazardous materials like uranium in aqueous solutions (Wang, Ye, Rauf, Wu, Liu, Ning, & Jiang, 2016).
Composite Membrane Development : Zirconium pyrophosphate is used in the development of composite membranes for polymer electrolyte membranes, showing high proton conductivity and improved physical properties (Kim, Lim, Park, Shin, & Lee, 2007).
Synthesis of Organic Compounds : It serves as an efficient catalyst in the synthesis of tetrahydropyridines under ultrasonic irradiations, demonstrating the potential in pharmaceutical and chemical industries (Javidan, Ziarati, & Safaei‐Ghomi, 2014).
Thermal Insulation : Zirconium pyrophosphate ceramic foams have been synthesized for use as thermal insulators, with controlled performance and properties (Shiqi, Li, Xu, Li, Zhong, Fu, Luo, & Wang, 2021).
Ion Exchange and Water Treatment : Zirconium phosphate-based materials, including zirconium pyrophosphate, are effective in wastewater treatments, particularly in the removal of heavy metals and dye water pollutants (Pica, 2021).
Lubricant Additives : Nanostructured zirconium phosphate has shown effectiveness as a lubricant additive, significantly reducing friction in both non-aqueous and aqueous media (He, Xiao, Choi, Díaz, Mosby, Clearfield, & Liang, 2014).
Direcciones Futuras
The prospective applications of porous zirconium pyrophosphate have drawn much attention . Current development trends in porous ZrP materials will be explained based on their components and various applications . Existing problems and challenges related to the synthesis and applications, and future perspectives will be discussed .
Propiedades
IUPAC Name |
phosphonato phosphate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.Zr/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMQJHXKZCSMQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159484 | |
| Record name | Zirconium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium pyrophosphate | |
CAS RN |
13565-97-4 | |
| Record name | Zirconium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RTA4YS7BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinic acid, [1,4-14C]](/img/structure/B88980.png)

